Hydrogen sulfide

Organic Synthesis Solvent Selection Sulfur Chemistry

For anhydrous, non-polar thiolation chemistry, choose H₂S gas over solid salts (Na₂S is insoluble; NaHS has limited solubility in ether/hydrocarbons). Unlike DMDS, direct H₂S use eliminates methane contamination of recycle H₂ streams in refinery units. For pulmonary toxicology models, only inhaled H₂S gas replicates acute lung injury—injected NaHS fails to produce respiratory distress. Procure analytical-grade H₂S gas, calibrated mixtures, or 0.8 M THF solutions based on required sensitivity (electrochemical for sub-μM; GC for μM). Select regulated, high-purity product.

Molecular Formula H2S
Molecular Weight 34.08 g/mol
CAS No. 7783-06-4
Cat. No. B1214275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen sulfide
CAS7783-06-4
SynonymsHydrogen Sulfide
Hydrogen Sulfide (H2(Sx))
Hydrogen Sulfide (H2S2)
Hydrogen Sulfide (H2S3)
Sulfide, Hydrogen
Molecular FormulaH2S
Molecular Weight34.08 g/mol
Structural Identifiers
SMILESS
InChIInChI=1S/H2S/h1H2
InChIKeyRWSOTUBLDIXVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes227 g / 25 ml / 100 ml / 800 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 % (NIOSH, 2016)
3.74 mg/mL at 21 °C
1 g dissolves in 94.3 ml absolute alcohol at 20 °C;  1 g dissolves in 48.5 mL ether at 20 °C
In water, 3980 mg/L at 20 °C
Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil.
Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure.
Solubility in water, g/100ml at 20 °C: 0.5
0.4%

Hydrogen Sulfide (CAS 7783-06-4) Overview: Key Properties for Industrial and Research Sourcing


Hydrogen sulfide (H₂S) is a colorless, flammable, and highly toxic gas with a characteristic odor of rotten eggs, detectable at concentrations as low as 0.00041 ppm [1]. It is a weak acid in aqueous solution (pKa₁ ≈ 6.9) and acts as a reducing agent [2]. Physically, it has a boiling point of -60.3°C and a vapor density of 1.19 (air = 1.00) [3]. H₂S is soluble in water (approximately 4 g/L at 20°C) and in various organic solvents, including alcohols, ether, and hydrocarbons [4]. These properties distinguish it from solid sulfide salts and liquid organic sulfiding agents.

Why Sodium Hydrosulfide or Dimethyl Disulfide Cannot Simply Replace Hydrogen Sulfide


Substituting hydrogen sulfide with its salts (e.g., NaHS) or alternative sulfiding agents (e.g., DMDS) fundamentally alters key process parameters due to differences in physical state, speciation, and impurity profiles. In aqueous solutions, the speciation of H₂S/HS⁻ is highly pH-dependent (pKa₁ = 6.9), while salts like NaHS provide an immediate, high concentration of the HS⁻ anion, leading to different reaction kinetics and equilibria [1]. In industrial sulfiding, while DMDS (a liquid) is easier to handle than H₂S gas, its decomposition generates methane, which can dilute recycle gas streams and may necessitate additional hydrogen purging—a complication not present when using H₂S directly [2]. Furthermore, in biological research, the use of NaHS as an H₂S donor is confounded by the rapid volatilization of H₂S from solution, which occurs within minutes, making the actual delivered dose highly variable compared to controlled gas exposure [3]. These differences preclude direct, assumption-free substitution.

Quantitative Evidence: Hydrogen Sulfide vs. Sodium Hydrosulfide, Sodium Sulfide, and Dimethyl Disulfide


Hydrogen Sulfide (H₂S) vs. Sodium Hydrosulfide (NaSH): Solubility in Organic Solvents for Non-Aqueous Synthesis

In contrast to sodium sulfide (Na₂S), which is practically insoluble in organic solvents, H₂S gas is readily soluble in a wide range of non-aqueous media, providing a critical advantage for reactions requiring anhydrous or non-polar conditions. Sodium hydrosulfide (NaSH), while more soluble than Na₂S, remains a 1:1 electrolyte with limited utility outside of aqueous or highly polar solvents [1].

Organic Synthesis Solvent Selection Sulfur Chemistry

Hydrogen Sulfide (H₂S) Gas vs. Sodium Hydrosulfide (NaHS) Injection: Differential Pulmonary Toxicity in a Rat Model

In a study comparing the peracute toxic effects of inhaled H₂S gas versus intraperitoneally injected sodium hydrosulfide (NaHS) in rats, a critical qualitative difference emerged. While both agents caused lethality within 3 minutes at high doses, only the group exposed to H₂S gas exhibited severe respiratory distress in the agonic phase preceding death, and this correlated with the development of extensive pulmonary edema. The study concluded that the edematogenic effect of H₂S on the lungs cannot be reproduced by injection of NaHS [1].

Toxicology In Vivo Pharmacology Pulmonary Research

Hydrogen Sulfide (H₂S) vs. Dimethyl Disulfide (DMDS): Process Impacts in Refinery Catalyst Sulfiding

In hydroprocessing catalyst sulfiding, direct use of H₂S gas is the chemically simplest route, as it is the active sulfiding species. However, alternative liquid agents like dimethyl disulfide (DMDS) are often preferred for handling safety, despite introducing process complications. DMDS decomposition generates methane (CH₄), which accumulates in the hydrogen recycle gas stream, diluting the hydrogen partial pressure and potentially necessitating purging and supplemental hydrogen addition [1]. In contrast, using H₂S directly avoids the introduction of this hydrocarbon byproduct, simplifying gas loop management.

Refinery Operations Catalyst Activation Process Chemistry

Quantification of Hydrogen Sulfide: Method Sensitivity Ranges from Millimolar to Picomolar

The selection of an H₂S quantification method dictates the achievable sensitivity and dynamic range, with no single technique suitable for all applications. A comparative study of four common aqueous-phase detection methods revealed distinct working ranges: colorimetric methods are suitable for millimolar concentrations, chromatographic methods for micromolar ranges, and electrochemical methods can detect H₂S down to nanomolar and picomolar levels, also offering faster analysis times [1]. This directly informs procurement of analytical standards and equipment.

Analytical Chemistry Method Validation Biochemical Assays

Validated Application Scenarios for Hydrogen Sulfide Based on Quantitative Differentiation


Non-Aqueous Organic Synthesis Requiring a Soluble Sulfur Source

Researchers and process chemists should prioritize the procurement of hydrogen sulfide gas when designing reactions in non-polar or moderately polar organic solvents. As detailed in Section 3, H₂S's broad solubility in media such as ether, hydrocarbons, and carbon disulfide [1] enables thiolation, sulfidation, and other sulfur-incorporation chemistries that are impossible with solid sulfide salts like Na₂S (insoluble) or limited with NaSH. This makes H₂S the preferred reagent for synthesizing organosulfur compounds in anhydrous or non-aqueous environments.

Inhalation Toxicology Studies of Pulmonary Injury Mechanisms

For toxicologists investigating the acute pulmonary effects of H₂S exposure, the direct use of H₂S gas is essential. Evidence from comparative in vivo studies shows that injected sodium hydrosulfide (NaHS) fails to replicate the severe respiratory distress and lung edema characteristic of inhaled H₂S toxicity [2]. Therefore, studies aimed at understanding H₂S inhalation injury or testing countermeasures for pulmonary edema must use H₂S gas rather than NaHS as a surrogate.

Refinery Catalyst Sulfiding Where Hydrogen Purity is Paramount

In refinery operations where maintaining high hydrogen partial pressure in recycle gas loops is critical, the direct use of hydrogen sulfide gas may offer a process advantage over liquid organic sulfiding agents like DMDS. As outlined in Section 3, DMDS decomposition generates methane, which dilutes the hydrogen stream and can necessitate costly purging and hydrogen supplementation [3]. While H₂S requires stringent safety protocols, its use eliminates this specific source of hydrocarbon contamination, potentially simplifying gas management in certain hydroprocessing units.

Analytical Method Development and Validation Across Wide Concentration Ranges

Laboratories developing analytical methods for H₂S should select reference standards and instrumentation based on the required sensitivity. Evidence from method comparison studies confirms that colorimetric assays are only suitable for high (millimolar) concentrations, while chromatographic and electrochemical methods are needed for micromolar and sub-micromolar detection, respectively [4]. This directly guides the procurement of appropriate analytical-grade H₂S sources (e.g., calibrated gas mixtures, standard solutions) and detection platforms tailored to the sample matrix and expected concentration.

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